molecular formula C24H27FN6O B2927701 4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine CAS No. 900269-35-4

4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine

Cat. No.: B2927701
CAS No.: 900269-35-4
M. Wt: 434.519
InChI Key: ZDKRIBYZAMGSTF-UHFFFAOYSA-N
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Description

4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C24H27FN6O and its molecular weight is 434.519. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds structurally related to 4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine have demonstrated potential in anticancer research. For instance, compounds synthesized from similar fluoro substituted benzo[b]pyran structures have shown anti-lung cancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Dopamine Receptor Ligand

These compounds have been explored as potential dopamine receptor ligands. Synthesized derivatives showed affinity to dopamine D4 receptors, indicating potential applications in neurological or psychiatric disorders (Li Guca, 2014).

In Vitro Cytotoxic Activity

Various derivatives have shown significant in vitro cytotoxic activity against several human cancer cell lines, including lung, breast, colon, and liver cancers. The structure-activity relationship of these compounds has been a key focus, offering insights into developing more effective anticancer agents (Hassan et al., 2015).

Properties

IUPAC Name

6-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN6O/c1-15-11-16(2)26-23-22(15)24-27-17(3)12-21(31(24)28-23)30-9-7-29(8-10-30)14-18-5-6-20(32-4)19(25)13-18/h5-6,11-13H,7-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKRIBYZAMGSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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